molecular formula C12H16N2 B2527238 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 113975-30-7

2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2527238
CAS RN: 113975-30-7
M. Wt: 188.274
InChI Key: INRHCCQAZBZFKW-UHFFFAOYSA-N
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Description

The compound "2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine" is a pyrrolopyridine derivative, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The tert-butyl group attached to the pyrrole ring is a bulky alkyl substituent that can influence the compound's physical and chemical properties, as well as its reactivity .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves complex organic reactions. For instance, the synthesis of related compounds such as 2-tert-butyl-2-ethylpyrrolidine-1-oxyls from 2-tert-butyl-1-pyrroline-1-oxides has been achieved through the addition of ethinylmagnesium bromide followed by hydrogenation or treatment with ethyllithium . Similarly, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was performed using iso-butoxycarbonyl chloride via the mixed anhydride method . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be characterized by spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of related compounds has been determined, revealing details such as bond lengths, angles, and conformations . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions. For instance, the reaction of tert-butyl esters of pyrrole carboxylic acid with singlet oxygen can yield peroxidic intermediates that further react with nucleophiles to produce substituted pyrroles . Additionally, flash vacuum thermolysis of pyridylmethylidene-tert-butylimines can lead to the formation of pyrrolopyridines through the generation of resonance-stabilized azaallyl radicals and subsequent cyclization . These reactions demonstrate the reactivity of the pyrrolopyridine core and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents can affect the compound's stability, solubility, and resistance to bioreduction. For example, pyrrolidine nitroxides with bulky alkyl substituents adjacent to the N–O group exhibit high resistance to bioreduction . The crystal structure analysis can also reveal the presence of intramolecular hydrogen bonding, which can stabilize the molecule and influence its physical properties . Additionally, the coordination modes of pyrrolide derivatives can be studied to understand their interaction with metals, which is relevant for their application in coordination chemistry .

Scientific Research Applications

Chemical Synthesis and Material Science

The compound is studied in the context of chemical synthesis, particularly in the formation of various complex structures. For instance, the tert-butyl group has been explored in reactions involving Flash vacuum pyrolysis (FVP) to produce specific pyrrole derivatives, highlighting its role in the synthesis of complex organic compounds (Hill et al., 2009). Another study presents the structural comparison of related compounds to understand the impact of tert-butyl groups on the planarity of substituted pyrrole rings, contributing to the field of crystallography and molecular design (Dazie et al., 2017).

Polymer Science

The tert-butyl substituent has been utilized in polymer science, particularly in the synthesis of poly(pyridine-imide)s. A study by Lu et al. (2014) emphasizes the impact of tert-butyl groups on the solubility and thermal stability of polyimides, indicating its significance in enhancing the material properties of polymers (Lu et al., 2014).

Medicinal Chemistry

In medicinal chemistry, compounds containing the tert-butyl group have been studied for their potential as biological inhibitors. Iaroshenko et al. (2009) discussed the synthesis of fluorinated pyrrolo[2,3-b]pyridines, indicating the relevance of tert-butyl groups in the development of novel biological inhibitors (Iaroshenko et al., 2009).

Safety and Hazards

Pyridine compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The rise of antibiotic resistance in fungal pathogens has evolved into a substantial global public health concern . The novel compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance .

properties

IUPAC Name

2-tert-butyl-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)10-8-9-6-5-7-13-11(9)14(10)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRHCCQAZBZFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1C)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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